molecular formula C18H23N5O6 B1679541 Roseoflavin CAS No. 51093-55-1

Roseoflavin

Cat. No.: B1679541
CAS No.: 51093-55-1
M. Wt: 405.4 g/mol
InChI Key: IGQLDUYTWDABFK-UHFFFAOYSA-N
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Description

Roseoflavin is a naturally occurring riboflavin (vitamin B2) analogue with significant antibiotic properties. It is produced by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus. This compound is unique as it is the only known natural riboflavin analogue with antibiotic activity, making it a promising candidate for various scientific and medical applications .

Scientific Research Applications

Roseoflavin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Roseoflavin, a natural riboflavin (vitamin B2) analogue, primarily targets the metabolism of riboflavin and the utilization of riboflavin metabolites . The key enzymes responsible for this compound biosynthesis have been identified . These include the enzyme encoded by the gene rosB, which converts flavin mononucleotide (FMN) to 8-demethyl-8-aminoriboflavin-5’-phosphate .

Mode of Action

This compound interacts with its targets by inhibiting the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions . It binds to FMN riboswitches, thereby regulating gene expression .

Biochemical Pathways

The biochemical pathway of this compound biosynthesis starts from flavin mononucleotide (FMN) and proceeds through an immediate precursor, aminoriboflavin . The enzyme encoded by the gene rosB converts FMN to 8-demethyl-8-aminoriboflavin-5’-phosphate (aminoriboflavin-5’-phosphate, AFP). AFP is then dephosphorylated to aminoriboflavin (AF) by a specific phosphatase, the product of the gene rosC. Finally, AF is dimethylated to this compound using an enzyme encoded by rosA .

Pharmacokinetics

It is known that this compound is naturally produced by certain bacteria

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of growth in various bacteria and protozoal parasites . For instance, this compound has been found to inhibit the growth of Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, Listeria monocytogenes, and parasites like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania mexicana .

Action Environment

It is known that this compound is used in the food industry to select this compound-resistant strains , suggesting that its action can be influenced by the presence of other microbial species

Future Directions

Roseoflavin has shown potential as an antimalarial agent. It decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4 to 5 days . This suggests that this compound could serve as a potential starting point for the development of new antimalarials .

Biochemical Analysis

Biochemical Properties

Roseoflavin plays a significant role in biochemical reactions due to its antibiotic properties. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves several key enzymes, including the enzyme encoded by the gene rosB, which converts flavin mononucleotide to 8-demethyl-8-aminoriboflavin-5’-phosphate . This intermediate is then dephosphorylated to aminoriboflavin by a specific phosphatase encoded by the gene rosC . Finally, aminoriboflavin is dimethylated to this compound using an enzyme encoded by the gene rosA . These interactions highlight the complex biochemical pathways involved in the production of this compound.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Listeria monocytogenes . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the normal functioning of riboflavin-dependent enzymes, leading to altered metabolic processes and impaired bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with riboflavin-dependent enzymes. This compound acts as an antimetabolite by mimicking riboflavin and competitively inhibiting riboflavin-dependent enzymes . This inhibition disrupts the normal catalytic activities of these enzymes, leading to a cascade of effects on cellular metabolism and gene expression. Additionally, this compound can bind to riboflavin transporters, further inhibiting the uptake of riboflavin by bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained inhibitory effects on bacterial growth, although the extent of inhibition may decrease over time due to degradation . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxic effects . At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to host tissues . These dosage-dependent effects underscore the need for careful optimization of this compound dosages in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antimetabolite. It interacts with enzymes involved in riboflavin metabolism, such as riboflavin kinase and flavokinase . By inhibiting these enzymes, this compound disrupts the normal metabolic flux of riboflavin and its derivatives, leading to altered levels of metabolites and impaired cellular functions . These interactions highlight the intricate metabolic pathways influenced by this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with riboflavin transporters, affecting its localization and accumulation within cells . The distribution of this compound is influenced by its binding affinity to these transporters, which can impact its overall efficacy and bioavailability . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its effects within cells. By studying the subcellular localization of this compound, researchers can gain insights into its mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Roseoflavin is primarily produced through chemical synthesis. The synthesis begins with the nitration of N,N-dimethyl-o-toluidine to form 2-dimethylamino-4-nitrotoluene. This compound is then reduced using hydrazine in the presence of Raney nickel to yield 2-dimethylamino-4-aminotoluene. The next step involves the condensation of this compound with D-ribose, followed by pressure hydrogenation in the presence of Raney nickel to produce 2-dimethylamino-4-o-ribitylaminotoluene. This intermediate is then condensed with violuric acid to form this compound. The crude product is acetylated to form this compound-tetraacetate, which is then recrystallized from methanol. Finally, the purified acetate is hydrolyzed with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms. For instance, the genes responsible for this compound biosynthesis have been successfully expressed in Corynebacterium glutamicum and Streptomyces davaonensis, leading to enhanced production yields. These methods provide a more economical and scalable approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions: Roseoflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically require nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its antibiotic properties, which are not observed in other riboflavin analogues. Its ability to bind to flavin mononucleotide riboswitches and inhibit essential bacterial processes makes it a valuable compound for antimicrobial research and potential therapeutic applications .

Properties

IUPAC Name

8-(dimethylamino)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLDUYTWDABFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965368
Record name 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51093-55-1
Record name Roseoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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